(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile (2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 692287-42-6
VCID: VC4432528
InChI: InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H/b18-13+
SMILES: C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O
Molecular Formula: C24H15FN2O
Molecular Weight: 366.395

(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile

CAS No.: 692287-42-6

Cat. No.: VC4432528

Molecular Formula: C24H15FN2O

Molecular Weight: 366.395

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile - 692287-42-6

Specification

CAS No. 692287-42-6
Molecular Formula C24H15FN2O
Molecular Weight 366.395
IUPAC Name (Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H/b18-13+
Standard InChI Key BAZHMLSSEHJZMW-QGOAFFKASA-N
SMILES C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound (Figure 1) consists of three primary components:

  • 2-Fluorophenyl group: A benzene ring with a fluorine substituent at the ortho position, enhancing electron-withdrawing effects.

  • Indole core: A 1H-indole scaffold substituted with a formyl group (-CHO) at the 3-position, introducing electrophilic reactivity .

  • Propenenitrile backbone: A Z-configured α,β-unsaturated nitrile (C≡N) linking the fluorophenyl and indole-containing phenyl groups, enabling conjugation and dipole interactions .

Molecular Formula: C₂₄H₁₅FN₂O
Molecular Weight: 366.395 g/mol .

Table 1: Key Structural Features

FeatureDescriptionSignificance
Fluorine substituentOrtho position on phenyl ringEnhances metabolic stability and lipophilicity
Formyl group (indole)At 3-position of indoleParticipates in Schiff base formation
Z-configurationDouble bond geometry between C2 and C3Influences steric interactions and reactivity
Nitrile groupTerminal C≡N moietyEnables hydrolysis to carboxylic acids

Synthesis Pathways

Multi-Step Synthetic Strategy

The synthesis (Scheme 1) typically involves:

  • Indole Functionalization:

    • Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the 3-formyl group on indole .

    • Example: Reaction of indole with POCl₃ and DMF yields 3-formylindole .

  • Suzuki-Miyaura Coupling:

    • Palladium-catalyzed cross-coupling between 4-bromophenyl indole and a fluorophenylboronic acid derivative .

  • Knoevenagel Condensation:

    • Reaction of the fluorophenylacetonitrile with the formyl-indole phenyl moiety under basic conditions (e.g., piperidine) to form the Z-configured α,β-unsaturated nitrile .

Yield Optimization:

  • Use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres improves reaction efficiency.

  • Catalytic systems like Pd(PPh₃)₄ for Suzuki couplings achieve yields >75% .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property(2Z)-CompoundAnalog (Fluvastatin Intermediate )
Molecular Weight366.39379.42
Melting PointNot reported136–138°C
π-Conjugation LengthExtendedModerate

Chemical Reactivity

Functional Group Transformations

  • Nitrile Hydrolysis:

    • Under acidic (H₂SO₄) or basic (NaOH) conditions, converts to carboxylic acid or amide.

    • Example: R-C≡NH2O/H+R-COOH\text{R-C≡N} \xrightarrow{H_2O/H^+} \text{R-COOH}.

  • Formyl Group Reactions:

    • Condensation with amines to form Schiff bases .

    • Reductive amination using NaBH₃CN yields secondary amines .

  • Electrophilic Aromatic Substitution:

    • Fluorophenyl ring undergoes nitration or sulfonation at meta positions due to fluorine’s directing effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator